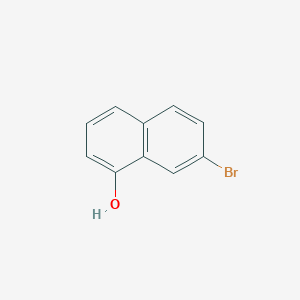

7-Bromonaphthalen-1-ol

CAS No.: 91270-69-8

Cat. No.: VC2049702

Molecular Formula: C10H7BrO

Molecular Weight: 223.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91270-69-8 |

|---|---|

| Molecular Formula | C10H7BrO |

| Molecular Weight | 223.07 g/mol |

| IUPAC Name | 7-bromonaphthalen-1-ol |

| Standard InChI | InChI=1S/C10H7BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H |

| Standard InChI Key | STJXOXMPODAEAK-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C(C=C2)Br)C(=C1)O |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)Br)C(=C1)O |

Introduction

Chemical Structure and Properties

7-Bromonaphthalen-1-ol features a bicyclic aromatic structure with strategic functional group positioning that confers its distinctive reactivity patterns and biological activities.

Structural Identifiers

The compound is characterized by several chemical identifiers that facilitate its recognition in scientific databases and literature:

| Parameter | Value |

|---|---|

| IUPAC Name | 7-bromonaphthalen-1-ol |

| CAS Number | 91270-69-8 |

| Molecular Formula | C₁₀H₇BrO |

| Molecular Weight | 223.07 g/mol |

| InChI | InChI=1S/C10H7BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H |

| InChIKey | STJXOXMPODAEAK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)Br)C(=C1)O |

Physical and Chemical Properties

The physical and chemical properties of 7-bromonaphthalen-1-ol significantly influence its behavior in various chemical reactions and biological systems:

| Property | Description |

|---|---|

| Appearance | Crystalline solid |

| Solubility | High lipophilicity, limited water solubility |

| Stability | Relatively stable under standard storage conditions |

| Reactivity | Reactive at both bromine and hydroxyl functional groups |

| Melting Point | Data not provided in available sources |

| Boiling Point | Data not provided in available sources |

Synthesis Methods

Reaction Conditions

The optimal conditions for synthesizing 7-bromonaphthalen-1-ol typically include:

-

Temperature control, often under reflux conditions

-

Selection of appropriate solvents that favor the desired regioselectivity

-

Potential use of catalysts to direct bromination to the 7-position

-

Purification methods such as recrystallization or column chromatography to separate the desired product from other brominated isomers

Biochemical Activity

Enzyme Inhibition Properties

7-Bromonaphthalen-1-ol exhibits significant biochemical activity, particularly as an inhibitor of cytochrome P450 enzymes. Research indicates that the compound specifically inhibits:

-

CYP1A2: An enzyme involved in the metabolism of xenobiotics including caffeine and certain antidepressants

-

CYP2C9: An enzyme that metabolizes numerous pharmaceuticals including non-steroidal anti-inflammatory drugs (NSAIDs) and anticoagulants

This enzyme inhibitory activity suggests potential applications in drug development, particularly where modulation of drug metabolism is desired.

Molecular Mechanism of Action

The compound's mechanism of action at the molecular level involves:

-

Binding to the active sites of CYP1A2 and CYP2C9 enzymes

-

Preventing these enzymes from performing their normal metabolic functions

-

Potentially influencing cellular signaling pathways, gene expression related to oxidative stress responses, and apoptosis

-

Modulating metabolic pathways these enzymes are involved in

Cellular Effects

At the cellular level, 7-bromonaphthalen-1-ol demonstrates several significant effects:

-

Modulation of cell signaling pathways

-

Influence on gene expression, particularly genes involved in oxidative stress responses

-

Potential impact on cellular metabolism

-

Possible effects on apoptosis (programmed cell death)

Pharmacokinetic Properties

ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) profile of 7-bromonaphthalen-1-ol has been predicted to include:

| Parameter | Prediction |

|---|---|

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeability | Likely to cross the BBB |

| P-glycoprotein Substrate Status | Not a substrate |

| Excretion Pathways | Not fully characterized |

These properties suggest favorable bioavailability, with high gastrointestinal absorption and the ability to cross the blood-brain barrier indicating potential for CNS activity.

Metabolism

The metabolism of 7-bromonaphthalen-1-ol likely involves:

-

Phase I reactions including hydroxylation, oxidation, or reduction

-

Phase II conjugation reactions such as glucuronidation or sulfation

-

Potential involvement of the very cytochrome P450 enzymes it inhibits, creating complex pharmacokinetic interactions

Research Applications

Pharmaceutical Development

7-Bromonaphthalen-1-ol has several potential applications in pharmaceutical research:

-

Serves as a building block for the synthesis of more complex bioactive molecules

-

Functions as a probe in enzyme inhibition studies

-

May contribute to the development of drugs targeting metabolic pathways

Antioxidant Activity

Studies examining natural bromophenols suggest that compounds structurally similar to 7-bromonaphthalen-1-ol may activate the Nrf2 signaling pathway, which is critical for cellular antioxidant defense mechanisms. This suggests potential antioxidant properties that could protect cells from oxidative damage.

Comparison with Similar Compounds

Structural Analogs

A comparative analysis with structurally related compounds reveals important differences in reactivity and potential applications:

| Compound | Structural Differences | Biochemical Activity | Potential Applications |

|---|---|---|---|

| 5-Bromonaphthalen-1-ol | Bromine at 5-position | Distinct enzyme interaction profile | Alternative pathway modulator |

| 8-Bromonaphthalen-1-ol | Bromine at 8-position | Different reactivity patterns | Varied synthetic applications |

| 1-Bromonaphthalene | Lacks hydroxyl group | Less reactive in certain reactions | Limited biological activity |

| 2-Bromonaphthalen-1-ol | Bromine at 2-position | Different enzyme inhibition profile | Alternative pharmaceutical applications |

| 4-Bromo-1-naphthol | Bromine at 4-position | Different reactivity and applications | Varied research uses |

The positioning of the bromine atom significantly affects the compound's reactivity, biological activity, and potential applications in research and pharmaceutical development .

Structure-Activity Relationships

The relationship between structure and activity in this class of compounds indicates that:

-

The position of the bromine atom on the naphthalene ring critically affects enzyme binding affinity

-

The presence and position of the hydroxyl group influences reactivity and hydrogen bonding capabilities

-

The specific arrangement of these functional groups determines the compound's ability to interact with biological targets

Chemical Reactions Analysis

Reactivity Patterns

7-Bromonaphthalen-1-ol participates in various chemical reactions due to its functional groups:

-

Substitution Reactions: The bromine atom can be replaced by nucleophiles such as cyanide

-

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds

-

Reduction Reactions: Various reducing agents can modify the compound's functional groups

-

Coupling Reactions: The compound can participate in metal-catalyzed coupling reactions such as those used in spiroannulation processes

Synthetic Utility

In organic synthesis, 7-bromonaphthalen-1-ol serves as a valuable building block:

-

Functions as a precursor for more complex naphthalene derivatives

-

Participates in palladium-catalyzed cross-coupling reactions

-

Can be transformed through various functional group interconversions

-

Provides a scaffold for introducing additional substituents to create molecules with targeted properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume